6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one
Overview
Description
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C14H16O5. It is a derivative of chromanone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits antioxidant properties and is studied for its potential to scavenge reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). By inhibiting lipid peroxidation and preventing cellular damage caused by oxidative stress, the compound exerts its protective effects on cells. The molecular targets and pathways involved include the inhibition of peroxynitrite-induced lipid peroxidation and the neutralization of free radicals .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylchroman-4-one
- 5,7-Dihydroxychromone
- Noreugenin
- 3,5,7-Trihydroxychromone
- Eugenin
- 6-Acetyl-2,2-dimethylchroman-4-one
- 8-Methyleugenitol
Uniqueness
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, hydroxyl, and methoxy groups contributes to its antioxidant activity and potential therapeutic applications .
Properties
IUPAC Name |
6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-3H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-7(15)11-8(16)5-10-12(13(11)18-4)9(17)6-14(2,3)19-10/h5,16H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYZQKWMPBQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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